
Spectroscopic Profile of 2-Thioxothiazolidine-4-
carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-Thioxothiazolidine-4-carboxylic

acid

Cat. No.: B1228510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

2-Thioxothiazolidine-4-carboxylic acid, a significant metabolite of isothiocyanates found in

cruciferous vegetables and a potential biomarker for their consumption. This document

compiles known spectroscopic data, details relevant experimental methodologies, and

illustrates its metabolic formation.

Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 2-
Thioxothiazolidine-4-carboxylic acid and its derivatives.

Mass Spectrometry Data
Table 1: Mass Spectrometry Data for 2-Thioxothiazolidine-4-carboxylic acid

Technique
Ionization
Mode

Precursor Ion
(m/z)

Product Ions
(m/z)

Reference

LC-MS/MS ESI 163.98345 117.9780

GC-MS EI 163 118
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Infrared (IR) Spectroscopy Data
While a full spectrum with peak assignments for 2-Thioxothiazolidine-4-carboxylic acid is not

readily available in the literature, the characteristic absorption bands for the functional groups

present in the molecule are well-established.

Table 2: General Infrared Absorption Ranges for Functional Groups in 2-Thioxothiazolidine-4-
carboxylic acid

Functional Group Vibration
Typical Absorption Range
(cm⁻¹)

O-H (Carboxylic Acid) Stretching 3300 - 2500 (broad)

N-H (Thioamide) Stretching 3400 - 3100

C-H (Aliphatic) Stretching 3000 - 2850

C=O (Carboxylic Acid) Stretching 1760 - 1690

C=S (Thioamide) Stretching 1250 - 1020

C-N Stretching 1350 - 1000

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Specific ¹H and ¹³C NMR spectral data with complete assignments for 2-Thioxothiazolidine-4-
carboxylic acid are not consistently reported in the available literature. However, data for

closely related thiazolidine-4-carboxylic acid derivatives provide an indication of the expected

chemical shifts.

Table 3: Representative ¹H NMR Data for Substituted Thiazolidine-4-carboxylic Acid Derivatives
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Derivative Solvent
Chemical Shift (δ) ppm,
Multiplicity, (Coupling
Constant J in Hz)

2-(3,4,5-

Trimethoxyphenyl)thiazolidine-

4-carboxylic acid

Acetone-d₆

3.22 (m, 1H), 3.41 (m, 1H),

3.70 (s, 3H), 3.81 (s, 6H), 4.40

(dd, J = 4.5, 7.2 Hz, 1H), 5.58

(s, 1H), 6.86 (s, 2H)[1]

2-(4-Nitrophenyl)thiazolidine-4-

carboxylic acid
Acetone-d₆

3.21 (t, J = 9.2 Hz, 1H), 3.49 (t,

J = 10.0 Hz, 1H), 4.09 (t, J =

7.6 Hz, 1H), 5.72 (s, 1H), 7.85

(d, J = 8.0 Hz, 2H), 8.24 (d, J =

8.0 Hz, 2H)[1]

2-(4-Fluorophenyl)thiazolidine-

4-carboxylic acid
Acetone-d₆

3.19 (m, 1H), 3.49 (m, 1H),

4.18 (dd, J = 7.5, 15.3 Hz, 1H),

5.67 (s, 1H), 7.06-7.14 (m,

2H), 7.52-7.60 (m, 2H)[1]

2-Phenylthiazolidine-4-

carboxylic acid
Acetone-d₆

3.21 (m, 1H), 3.44 (m, 1H),

4.01 (t, J = 7.5 Hz, 1H), 5.66

(s, 1H), 7.32-7.52 (m, 5H)[1]

Table 4: General ¹³C NMR Chemical Shift Ranges for Carboxylic Acids

Carbon Atom Typical Chemical Shift (δ) ppm

C=O (Carboxyl) 165 - 185

Aliphatic C-H 10 - 70

Ultraviolet-Visible (UV-Vis) Spectroscopy Data
A complete UV-Vis absorption spectrum for 2-Thioxothiazolidine-4-carboxylic acid is not

readily available. However, it has been noted that the compound can be detected by HPLC at a

wavelength of 272 nm. Carboxylic acids without additional conjugation typically absorb around

210 nm, which is often not practically useful for structural elucidation[2].
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Experimental Protocols
Detailed experimental protocols are crucial for the reproduction and verification of

spectroscopic data.

Mass Spectrometry (LC-MS/MS)
Objective: To identify and quantify 2-Thioxothiazolidine-4-carboxylic acid in a sample matrix.

Methodology:

Sample Preparation:

Acidify the sample to approximately pH 3 using hydrochloric acid.

Perform liquid-liquid extraction with a suitable organic solvent, such as diethyl ether.

Evaporate the organic solvent under a stream of nitrogen.

Reconstitute the residue in a mobile phase-compatible solvent (e.g., 5% acetonitrile in

water at pH 3).

Instrumentation:

Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem

mass spectrometer (MS/MS).

Employ a suitable reversed-phase column for chromatographic separation.

Data Acquisition:

Set the mass spectrometer to operate in a selected reaction monitoring (SRM) or parallel

reaction monitoring (PRM) mode.

Monitor the transition of the precursor ion to specific product ions for quantitative analysis.

Infrared (IR) Spectroscopy (KBr Pellet Method)
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Objective: To obtain the infrared spectrum of a solid sample of 2-Thioxothiazolidine-4-
carboxylic acid.

Methodology:

Sample Preparation:

Thoroughly clean and dry an agate mortar and pestle.

Grind a small amount (1-2 mg) of the solid sample into a fine powder.

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the

mortar.

Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

Pellet Formation:

Transfer the mixture into a pellet die.

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several

minutes to form a thin, transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

A background spectrum of a blank KBr pellet should be recorded and subtracted from the

sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of 2-Thioxothiazolidine-4-carboxylic acid in

solution.

Methodology:
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Sample Preparation:

Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆,

CDCl₃, or D₂O). The choice of solvent is critical as the chemical shifts of exchangeable

protons (like -COOH and -NH) can be solvent-dependent.

Transfer the solution to an NMR tube.

Instrumentation:

Use a high-field NMR spectrometer.

Data Acquisition:

Acquire a ¹H NMR spectrum to determine the proton chemical shifts, multiplicities, and

coupling constants.

Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to

establish connectivity between atoms and aid in the complete structural assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the UV-Vis absorption characteristics of 2-Thioxothiazolidine-4-
carboxylic acid.

Methodology:

Sample Preparation:

Dissolve the sample in a suitable UV-transparent solvent (e.g., water, ethanol, or

acetonitrile) to a known concentration.

Ensure the concentration is within the linear range of the spectrophotometer's detector.

Instrumentation:

Use a dual-beam UV-Vis spectrophotometer.
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Data Acquisition:

Fill a quartz cuvette with the sample solution and another with the pure solvent (as a

reference).

Scan a range of wavelengths (typically 200-800 nm) and record the absorbance.

The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.

Metabolic Pathway Visualization
2-Thioxothiazolidine-4-carboxylic acid is a known metabolite of isothiocyanates, which are

released from glucosinolates present in cruciferous vegetables. The formation pathway

involves the conjugation of isothiocyanates with glutathione.

Glucosinolates IsothiocyanatesMyrosinase Glutathione Conjugate+ Glutathione

Glutathione

2-Thioxothiazolidine-4-carboxylic acid

Metabolic
Processing

Click to download full resolution via product page

Caption: Metabolic formation of 2-Thioxothiazolidine-4-carboxylic acid.

This guide serves as a foundational resource for researchers and professionals engaged in the

study and application of 2-Thioxothiazolidine-4-carboxylic acid. Further research is

warranted to fully elucidate its complete spectroscopic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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